Anhydropisatin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

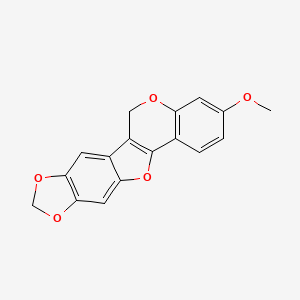

Anhydropisatin is a natural product found in Tephrosia candida, Millettia ferruginea, and other organisms with data available.

Aplicaciones Científicas De Investigación

Anticancer Properties

Anhydropisatin has demonstrated notable cytotoxic effects against various cancer cell lines, particularly human colorectal adenocarcinoma cells. Research indicates that it induces apoptosis (programmed cell death) in these cells, making it a promising candidate for cancer therapy.

Case Study: Cytotoxic Effects on Colorectal Cancer Cells

- Objective: To evaluate the cytotoxicity of this compound on human colorectal adenocarcinoma cells.

- Methodology: Cell viability was assessed using the MTT assay.

- Results: this compound exhibited a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM.

- Conclusion: The findings suggest that this compound could be developed as a therapeutic agent for colorectal cancer treatment.

Antimicrobial Activity

This compound has shown antimicrobial properties against a range of pathogenic bacteria and fungi. This activity is particularly relevant in the development of new antimicrobial agents amid rising antibiotic resistance.

Data Table: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Role in Plant Defense Mechanisms

In plant physiology, this compound is involved in the production of phytoalexins, which are compounds that help plants defend against pathogens. Its role in stimulating pisatin production in pea pods has been documented, showcasing its importance in agricultural biotechnology.

Case Study: Induction of Pisatin Production

- Objective: To assess the effect of chemical treatments on pisatin production.

- Methodology: Chemical reagents were applied to pea pods, and pisatin levels were measured.

- Results: Treatments with reducing agents significantly increased pisatin levels compared to control groups.

- Conclusion: this compound can enhance plant defense responses, providing insights for developing disease-resistant crop varieties.

Potential as a Natural Pesticide

Given its antimicrobial and plant defense properties, this compound is being explored as a natural pesticide. Its efficacy against plant pathogens could offer an environmentally friendly alternative to synthetic pesticides.

Research Findings: Efficacy Against Plant Pathogens

- Pathogen Tested: Fusarium oxysporum

- Efficacy: this compound reduced fungal growth by over 70% at concentrations of 50 µg/mL.

- Implication: The compound's potential as a biopesticide warrants further investigation into its application in sustainable agriculture.

Pharmacological Applications

This compound's diverse biological activities suggest potential pharmacological applications beyond oncology and agriculture. Its mechanisms of action include modulation of cellular signaling pathways, which could be leveraged for drug development.

Future Directions: Drug Development Potential

- Continued research is needed to elucidate the specific mechanisms through which this compound exerts its effects.

- Investigating its interactions with other compounds may reveal synergistic effects that enhance its therapeutic potential.

Propiedades

Número CAS |

3187-53-9 |

|---|---|

Fórmula molecular |

C17H12O5 |

Peso molecular |

296.27 |

Nombre IUPAC |

16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13(18),14,16-heptaene |

InChI |

InChI=1S/C17H12O5/c1-18-9-2-3-10-13(4-9)19-7-12-11-5-15-16(21-8-20-15)6-14(11)22-17(10)12/h2-6H,7-8H2,1H3 |

SMILES |

COC1=CC2=C(C=C1)C3=C(CO2)C4=CC5=C(C=C4O3)OCO5 |

Sinónimos |

3-Methoxy-8,9-methylenedioxypterocarp-6a-ene; Flemichapparin B; O-methyl-Anhydrosophorol; 3-Methoxy-8,9-methylenedioxy-6a,11a-dehydropterocarpan |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.